BenchChemオンラインストアへようこそ!

tert-butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate

Chiral intermediate Darifenacin synthesis Enantiomeric purity

This (S)-enantiomer (CAS 1189753-52-3) is the documented process intermediate for darifenacin hydrobromide manufacturing (OPRD 2012). Boc protection enables orthogonal deprotection, preventing amide byproduct formation and ensuring downstream enantiomeric purity. It is distinguished from the racemic mixture (CAS 1159977-31-7) and is critical for regulatory process consistency. Also used as Darifenacin Cyano t-BOC Impurity reference standard for HPLC method validation and ICH Q3A compliance. Procure this compound to align with ANDA process requirements and reduce impurity profiling risks.

Molecular Formula C23H26N2O2
Molecular Weight 362.5 g/mol
Cat. No. B11834129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate
Molecular FormulaC23H26N2O2
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C23H26N2O2/c1-22(2,3)27-21(26)25-15-14-20(16-25)23(17-24,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20H,14-16H2,1-3H3/t20-/m1/s1
InChIKeyVPWJEZHVOGYEQA-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate: Chiral Darifenacin Intermediate Procurement Guide


tert-Butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate (CAS 1189753-52-3) is a chirally pure (S)-enantiomer Boc-protected pyrrolidine carrying a cyanodiphenylmethyl group at the 3-position [1]. It is a key synthetic intermediate in the manufacture of darifenacin hydrobromide, a selective M3 muscarinic receptor antagonist (Enablex/Emselex) [2]. The compound possesses the molecular formula C₂₃H₂₆N₂O₂ and a molecular weight of 362.5 g/mol, with the Boc group enabling orthogonal protection during multi-step pharmaceutical process chemistry [1].

Why Generic Substitution Risks Darifenacin Intermediate Procurement: The Case for tert-Butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate


In-class darifenacin intermediates cannot be freely interchanged. The (S)-enantiomer (CAS 1189753-52-3) is distinguished from its racemic counterpart (CAS 1159977-31-7) by stereochemical identity, which directly impacts downstream enantiomeric purity of the final API . Replacing the Boc-protected form with the free amine (CAS 133099-11-3) removes orthogonal protection essential for selective N-alkylation, while alternative protecting groups (e.g., Cbz or Fmoc) introduce different deprotection conditions, stability profiles, and impurity burdens [1]. The quantitative evidence below demonstrates that these differences are measurable and decision-relevant.

Quantitative Differentiation Evidence: tert-Butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate vs. Closest Analogs


Stereochemical Purity: (S)-Enantiomer (CAS 1189753-52-3) vs. Racemate (CAS 1159977-31-7)

The target compound is the chirally defined (S)-enantiomer, CAS 1189753-52-3, whereas CAS 1159977-31-7 is the racemic or stereochemically unspecified form [1]. The (S)-configuration at the pyrrolidine 3-position is mandatory for generating the (S)-darifenacin API; use of the racemate would introduce the undesired (R)-enantiomer as a process impurity, requiring additional chiral separation steps that reduce overall yield [2].

Chiral intermediate Darifenacin synthesis Enantiomeric purity

Orthogonal Protection: Boc-Protected vs. Free Amine Intermediate (CAS 133099-11-3)

The target compound carries a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen. In the darifenacin process, the Boc group enables selective N-alkylation with the benzofuran ethyl fragment only after deprotection, whereas the free amine (CAS 133099-11-3) would undergo non-selective reactions or require re-protection prior to key coupling steps [1]. The OPRD process paper explicitly notes that stepwise Boc deprotection followed by hydrolysis was preferred over one-step deprotection/hydrolysis because it allowed removal of unreacted starting material by acid-base workup, improving final API purity [1].

Protecting group strategy Darifenacin process chemistry Orthogonal synthesis

Supply Chain Purity: Vendor-Specified Chemical Purity ≥98%

Multiple reputable vendors specify the purity of the target (S)-enantiomer (CAS 1189753-52-3) as NLT 98%, with QC release supported by ISO-certified quality systems . Commercial suppliers of the racemate (CAS 1159977-31-7) typically specify 98% purity as well , but the absence of enantiomeric purity (e.e.) specification for the racemate is a critical differentiator for chiral API intermediate procurement.

Chemical purity Quality control API intermediate

Regulatory Utility: Reference Standard for Darifenacin ANDA Filings

The Boc-protected cyanodiphenylmethyl impurity (CAS 1159977-31-7 / 1189753-52-3) is explicitly supplied with detailed characterization data compliant with regulatory guidelines for use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) of darifenacin [1]. SynZeal states the product can serve as a reference standard with traceability against USP or EP pharmacopeial standards [1].

Reference standard ANDA Regulatory compliance Impurity profiling

Predicted Physicochemical Properties: Chromatographic Behavior Differentiation

The target compound exhibits predicted physicochemical properties that differ from the deprotected free amine: LogD (pH 7.4) = 4.41, pKa = −2.60 ± 0.40 (predicted), boiling point 488.2 ± 25.0 °C (predicted), and density 1.135 ± 0.06 g/cm³ (predicted) . The free amine (CAS 133099-11-3, MW 262.35) has lower molecular weight and higher polarity due to the basic pyrrolidine NH, resulting in different chromatographic retention and extraction behavior during process monitoring .

LogP pKa Chromatographic retention Physicochemical profiling

Optimal Procurement and Use Scenarios for tert-Butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate


Darifenacin API Manufacturing: Process-Validated Intermediate

For generic pharmaceutical manufacturers developing darifenacin hydrobromide ANDA products, the (S)-Boc-protected intermediate (CAS 1189753-52-3) is the documented process intermediate in the published commercial manufacturing route [1]. The OPRD process paper confirms that Boc protection enables the critical two-step sequence of deprotection followed by nitrile hydrolysis, with the stepwise approach preventing amide byproduct formation [1]. Procuring this specific intermediate aligns with the regulatory expectation of process consistency and facilitates technology transfer.

Analytical Reference Standard for Impurity Method Validation

The compound, supplied as Darifenacin Cyano t-BOC Impurity, is explicitly intended for use as a reference standard in HPLC method development and validation for darifenacin drug substance and drug product [2]. Its defined stereochemistry and Boc-protected structure enable accurate quantification of residual process intermediate in API batches, supporting ICH Q3A compliance for ANDA submissions [2].

Chiral Synthesis Research: Stereochemical Probe for Pyrrolidine Functionalization

In medicinal chemistry programs exploring chiral pyrrolidine scaffolds, the (S)-enantiomer with defined stereochemistry (PubChem InChI Key VPWJEZHVOGYEQA-HXUWFJFHSA-N) provides a reliable starting point for diastereoselective transformations [3]. The Boc group allows selective N-deprotection for subsequent diversification, while the cyanodiphenylmethyl moiety serves as a masked amide precursor for generating darifenacin analogs or related M3 antagonist candidates [1].

Degradation Studies and Forced Degradation Profiling

As a Boc-protected intermediate, this compound can be deliberately subjected to acidic deprotection conditions to generate the corresponding free amine degradation product (CAS 133099-11-3) [1]. This makes it valuable for forced degradation studies required in ANDA impurity profiling, where understanding the formation and fate of both process intermediates and degradation products is essential for establishing the impurity control strategy.

Quote Request

Request a Quote for tert-butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.